molecular formula C8H11FO B6177436 6-fluorospiro[3.3]heptane-2-carbaldehyde CAS No. 2715119-95-0

6-fluorospiro[3.3]heptane-2-carbaldehyde

Cat. No.: B6177436
CAS No.: 2715119-95-0
M. Wt: 142.2
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Description

6-Fluorospiro[3.3]heptane-2-carbaldehyde is a bicyclic organic compound featuring a spiro[3.3]heptane core with a fluorine atom at position 6 and an aldehyde group at position 2. Its molecular formula is inferred as C₈H₉FO (based on structural analogs), with a molecular weight of approximately 140.16 g/mol (calculated). The compound’s CAS registry number is 1375472-29-9 .

The spiro[3.3]heptane scaffold imparts rigidity, while the fluorine atom enhances lipophilicity and metabolic stability. The aldehyde group enables diverse derivatization, making the compound valuable in pharmaceutical synthesis and materials science.

Properties

CAS No.

2715119-95-0

Molecular Formula

C8H11FO

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the aldehyde group. One common method involves the cyclization of a suitable precursor, such as a fluorinated ketone, under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation of the resulting intermediate can introduce the aldehyde functionality .

Industrial Production Methods

While specific industrial production methods for 6-fluorospiro[3This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-fluorospiro[3.3]heptane-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluorospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-fluorospiro[3.3]heptane-2-carbaldehyde with structurally related spiro compounds, highlighting key differences in substituents and properties:

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound 1375472-29-9 C₈H₉FO 140.16 Aldehyde, Fluorine Electrophilic aldehyde; used in cross-coupling reactions and drug intermediates.
6,6-Difluorospiro[3.3]heptane-2-carbaldehyde 2253638-83-2 C₈H₁₀F₂O 160.17 Aldehyde, Two Fluorines Higher electronegativity; increased stability in lipophilic environments.
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid CID 135396748 C₉H₁₁F₃O₂ 224.18 Carboxylic Acid, Trifluoromethyl Strong electron-withdrawing effects; potential as enzyme inhibitors or bioactive molecules.
6-Oxospiro[3.3]heptane-2-carboxylic acid 889944-57-4 C₈H₁₀O₃ 154.16 Carboxylic Acid, Ketone Reactive ketone for condensations; precursor to heterocycles.
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid 1087798-38-6 C₁₃H₂₁NO₄ 255.31 BOC-protected Amine, Carboxylic Acid Protected amine for peptide synthesis; prodrug design.

Key Findings from Comparative Studies

Fluorination Effects: The monofluoro derivative exhibits moderate lipophilicity, while the 6,6-difluoro analog (C₈H₁₀F₂O) shows enhanced metabolic stability due to increased electronegativity . Trifluoromethyl-substituted analogs (e.g., CID 135396748) demonstrate strong electron-withdrawing effects, lowering pKa values of adjacent carboxylic acids and enhancing binding to biological targets .

Functional Group Reactivity :

  • Aldehyde-containing compounds (e.g., this compound) are versatile intermediates for nucleophilic additions (e.g., forming imines or hydrazones) .
  • Ketone-containing derivatives (e.g., 6-oxospiro[3.3]heptane-2-carboxylic acid) undergo condensation reactions to form heterocyclic scaffolds .

Applications in Drug Discovery :

  • Spiro compounds with BOC-protected amines (e.g., 1087798-38-6) are critical in peptide synthesis, enabling controlled deprotection for prodrug activation .
  • Fluorinated spiro compounds are explored as aldose reductase inhibitors, leveraging fluorine’s ability to enhance target affinity and selectivity .

Research Implications and Challenges

  • Synthetic Challenges : Fluorination at spiro positions often requires specialized reagents (e.g., Selectfluor®) to achieve regioselectivity .
  • Biological Activity : The trifluoromethyl group in CID 135396748 improves pharmacokinetic profiles but may introduce toxicity risks due to bioaccumulation .
  • Unresolved Data : Exact molecular weights and synthetic yields for some analogs (e.g., 6-oxospiro[3.3]heptane-2-carboxylic acid) remain underreported, necessitating further study .

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